Halosulfuron-methyl

Catalog No.
S529753
CAS No.
100784-20-1
M.F
C13H15ClN6O7S
M. Wt
434.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Halosulfuron-methyl

CAS Number

100784-20-1

Product Name

Halosulfuron-methyl

IUPAC Name

methyl 3-chloro-5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylate

Molecular Formula

C13H15ClN6O7S

Molecular Weight

434.81 g/mol

InChI

InChI=1S/C13H15ClN6O7S/c1-20-10(8(9(14)18-20)11(21)27-4)28(23,24)19-13(22)17-12-15-6(25-2)5-7(16-12)26-3/h5H,1-4H3,(H2,15,16,17,19,22)

InChI Key

FMGZEUWROYGLAY-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=N1)Cl)C(=O)OC)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC

Solubility

Soluble in DMSO

Synonyms

Halosulfuron-methyl; A 841101; A-841101; A841101; Manage; Sempra; Inpool; Battalion

Canonical SMILES

CN1C(=C(C(=N1)Cl)C(=O)OC)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC

Description

The exact mass of the compound Halosulfuron-methyl is 434.0411 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Sulfonylurea Compounds - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Understanding Plant Physiology

Halosulfuron-methyl belongs to the sulfonylurea class of herbicides. These herbicides work by inhibiting the enzyme acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of essential amino acids valine and isoleucine in plants. By inhibiting ALS, halosulfuron-methyl disrupts vital protein synthesis in targeted plants, ultimately leading to their death.

Researchers can leverage this specific action of halosulfuron-methyl to study various aspects of plant physiology. For instance, studies have employed halosulfuron-methyl to investigate the role of ALS in plant growth and development []. Additionally, researchers can use halosulfuron-methyl to study the mechanisms of herbicide resistance in weeds [].

Halosulfuron-methyl is a selective herbicide classified under the sulfonylurea chemical family, primarily used for the post-emergence control of various sedges and broadleaf weeds. Its chemical formula is C13H15ClN6O7SC_{13}H_{15}ClN_{6}O_{7}S, and it is characterized by its ability to inhibit the acetolactate synthase enzyme, which is crucial in the biosynthesis of branched-chain amino acids in plants . This herbicide is particularly effective in turf management and agricultural crops such as maize, sugarcane, and rice .

, primarily hydrolysis and methylation. The hydrolysis reaction is significant in soil environments, where the degradation rate increases with higher pH levels. This herbicide is also susceptible to microbial degradation, contributing to its relatively low persistence in soil and water . The primary degradation pathway involves the breakdown of halosulfuron-methyl into non-toxic metabolites, which are less harmful to non-target species .

The biological activity of halosulfuron-methyl is primarily attributed to its mode of action as an acetolactate synthase inhibitor. This mechanism leads to the disruption of amino acid synthesis in target plants, resulting in stunted growth and eventual death. Research indicates that halosulfuron-methyl exhibits low toxicity to non-target organisms, including birds and aquatic life, while being highly toxic to green algae and duckweed . Its application has shown effective control over weeds like Nutgrass (Cyperus rotundus) with minimal phytotoxicity to desirable grass species .

Halosulfuron-methyl can be synthesized through several methods, including:

  • Hydrolysis Reaction: Starting from 1-methyl-5-sulfonylamino-4-pyrazole ethyl formate, halosulfuron-methyl is obtained by hydrolysis followed by methylation processes .
  • Selective Chlorination: Methyl pyrazole-4-carboxylates can be reacted with N-chlorosuccinimide under heating conditions to produce halosulfuron-methyl via chlorination at specific positions on the pyrazole ring .

These methods highlight the complexity of synthesizing this herbicide while ensuring high purity and efficacy.

Halosulfuron-methyl is widely used in various agricultural practices due to its effectiveness in controlling specific weed species. Its primary applications include:

  • Turf Management: Effective against sedges and broadleaf weeds in warm-season turf.
  • Crop Protection: Utilized in maize, sugarcane, and rice cultivation for weed control.
  • Environmental Remediation: Studies have explored its biosorption onto materials like neem seed powder for potential removal from contaminated water sources .

Halosulfuron-methyl shares similarities with other sulfonylurea herbicides but possesses unique characteristics that differentiate it from its counterparts. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
Metsulfuron-methylC15H16N6O5SC_{15}H_{16}N_{6}O_{5}SBroader spectrum of weed control; more persistent
Chlorimuron-ethylC12H14ClN5O4SC_{12}H_{14}ClN_{5}O_4SEffective against annual grasses; higher toxicity
ImazapicC15H17N3O3SC_{15}H_{17}N_{3}O_3SControls a wider range of broadleaf weeds; longer residual activity

Uniqueness of Halosulfuron-methyl: Halosulfuron-methyl stands out due to its selective action against specific sedges with minimal impact on desirable grass species. Its lower toxicity profile towards non-target organisms makes it a preferred choice for environmentally sensitive applications.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

1.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

434.0411457 g/mol

Monoisotopic Mass

434.0411457 g/mol

Heavy Atom Count

28

LogP

-0.02 (LogP)

Appearance

Solid powder

Melting Point

176 - 177 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W1CP17GD87

GHS Hazard Statements

Not Classified

Other CAS

100784-20-1

Wikipedia

Halosulfuron-methyl

Dates

Modify: 2023-08-15
1: Feng M, Li W, Hao X, Han L. Determination of halosulfuron-methyl residues and dissipation in wheat by QuEChERS and LC-MS/MS. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2014;31(11):1879-85. doi: 10.1080/19440049.2014.961176. Epub 2014 Sep 23. PubMed PMID: 25181482.
2: Tehranchian P, Norsworthy JK, Nandula V, McElroy S, Chen S, Scott RC. First report of resistance to acetolactate-synthase-inhibiting herbicides in yellow nutsedge (Cyperus esculentus): confirmation and characterization. Pest Manag Sci. 2015 Sep;71(9):1274-80. doi: 10.1002/ps.3922. Epub 2014 Nov 10. PubMed PMID: 25307777.
3: Deng W, Cao Y, Yang Q, Liu MJ, Mei Y, Zheng MQ. Different cross-resistance patterns to AHAS herbicides of two tribenuron-methyl resistant flixweed (Descurainiasophia L.) biotypes in China. Pestic Biochem Physiol. 2014 Jun; 112:26-32. doi: 10.1016/j.pestbp.2014.05.003. Epub 2014 Jun 2. PubMed PMID: 24974114.
4: Daniel D, dos Santos VB, Vidal DT, do Lago CL. Determination of halosulfuron-methyl herbicide in sugarcane juice and tomato by capillary electrophoresis tandem mass spectrometry. Food Chem. 2015 May 15;175:82-4. doi: 10.1016/j.foodchem.2014.11.137. Epub 2014 Nov 28. PubMed PMID: 25577054.
5: Zheng W, Yates SR, Papiernik SK. Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and halosulfuron methyl in aqueous solutions. J Agric Food Chem. 2008 Aug 27;56(16):7367-72. doi: 10.1021/jf800899e. Epub 2008 Jul 24. PubMed PMID: 18651743.
6: Sarigül T, Inam R, Aboul-Enein HY. Electro-oxidation of herbicide halosulfuron methyl on glassy carbon electrode and applications. Talanta. 2010 Oct 15; 82(5):1814-9. doi: 10.1016/j.talanta.2010.07.085. Epub 2010 Aug 7. PubMed PMID: 20875582.
7: Merotto A Jr, Jasieniuk M, Osuna MD, Vidotto F, Ferrero A, Fischer AJ. Cross resistance to herbicides of five ALS-inhibiting groups and sequencing of the ALS gene in Cyperus difformis L. J Agric Food Chem. 2009 Feb 25;57(4):1389-98. doi: 10.1021/jf802758c. PubMed PMID: 19191488.
8: Zhang H, Zhao L. Influence of sublethal doses of acetamiprid and halosulfuron-methyl on metabolites of zebra fish (Brachydanio rerio). Aquat Toxicol. 2017 Aug 4;191:85-94. doi: 10.1016/j.aquatox.2017.08.002. [Epub ahead of print] PubMed PMID: 28806601.

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